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1-Bromo-2-ethyl-3-fluorobenzene

Catalog No.
S12781489
CAS No.
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
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1-Bromo-2-ethyl-3-fluorobenzene

Product Name

1-Bromo-2-ethyl-3-fluorobenzene

IUPAC Name

1-bromo-2-ethyl-3-fluorobenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

MTTCJSJQJXEJDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Br)F

1-Bromo-2-ethyl-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with an ethyl group. Its molecular formula is C8H8BrFC_8H_8BrF, and it has a molecular weight of approximately 203.05 g/mol. The compound is notable for its unique structure, which allows it to participate in various

, primarily due to the presence of the bromine and fluorine atoms:

  • Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring at positions adjacent to the halogen substituents. This reaction is facilitated by the electron-withdrawing nature of the bromine and fluorine atoms, which stabilize the negative charge developed during the reaction.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring. This process can yield various derivatives depending on the nature of the electrophile used .
  • Cross-Coupling Reactions: 1-Bromo-2-ethyl-3-fluorobenzene can be utilized in cross-coupling reactions, such as Suzuki coupling, to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and materials science .

The synthesis of 1-Bromo-2-ethyl-3-fluorobenzene can be achieved through several methods:

  • Halogenation of Ethylbenzene: Starting from ethylbenzene, bromination followed by fluorination can yield 1-Bromo-2-ethyl-3-fluorobenzene. This method typically employs bromine and a fluorinating agent such as potassium fluoride or N-fluorobenzenesulfonimide .
  • Direct Fluorination: Another approach involves direct fluorination of 1-bromo-2-ethylbenzene using a suitable fluorinating agent under controlled conditions to minimize overreaction and ensure selective substitution .
  • Functional Group Transformations: Existing compounds with similar structures can be modified through functional group transformations to introduce bromine and fluorine at specific positions on the aromatic ring .

1-Bromo-2-ethyl-3-fluorobenzene has potential applications in various fields:

  • Medicinal Chemistry: Due to its ability to participate in nucleophilic substitutions and cross-coupling reactions, this compound may serve as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
  • Material Science: The compound can be utilized in developing organic materials, including dyes and polymers, leveraging its electronic properties conferred by the halogen substituents .

Interaction studies involving 1-Bromo-2-ethyl-3-fluorobenzene focus on its reactivity with biological molecules and other chemicals:

  • Reactivity with Nucleophiles: The compound's reactivity with various nucleophiles (e.g., amines, thiols) can lead to new products that may have biological significance or utility in organic synthesis .
  • Electrochemical Behavior: Research into its electrochemical properties reveals insights into its stability and reactivity under different conditions, which is critical for applications in sensors and electronic devices .

Several compounds share structural similarities with 1-Bromo-2-ethyl-3-fluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluorobenzeneC6H4BrFC_6H_4BrFLacks ethyl group; simpler structure
1-Bromo-4-fluorobenzeneC6H4BrFC_6H_4BrFSimilar reactivity; different substitution pattern
1-Bromo-2-chloro-3-fluorobenzeneC7H5BrClFC_7H_5BrClFContains chlorine; different halogen combination
1-Bromo-4-methylbenzeneC7H7BrC_7H_7BrMethyl group instead of ethyl; less bulky
1-Bromo-2-chloroethaneC2H4BrClC_2H_4BrClAliphatic structure; less aromatic character

Uniqueness

The uniqueness of 1-Bromo-2-ethyl-3-fluorobenzene lies in its combination of both ethyl and halogen substituents on an aromatic ring, which provides diverse reactivity options that are not commonly found in simpler halogenated compounds. This versatility makes it a valuable synthon in organic synthesis and materials science.

Chemical Structure Elucidation

2D Structural Representation and Atom Connectivity

1-Bromo-2-ethyl-3-fluorobenzene possesses the molecular formula C8H8BrF with a molecular weight of 203.05 grams per mole [3] [30]. The compound bears the Chemical Abstracts Service registry number 1780931-95-4 and is classified under the molecular descriptor language number MFCD22490760 [30]. The two-dimensional structural representation reveals a benzene ring substituted with three distinct functional groups arranged in a specific positional pattern [3].

The atom connectivity follows a systematic arrangement where the bromine atom occupies position 1 of the benzene ring, establishing the reference point for nomenclature [3]. The ethyl substituent (-CH2CH3) is positioned at carbon 2, directly adjacent to the bromine-bearing carbon [3]. The fluorine atom is located at position 3, creating a 1,2,3-trisubstituted benzene derivative [3]. This substitution pattern generates a unique molecular architecture with specific electronic and steric characteristics [3].

The canonical Simplified Molecular-Input Line-Entry System representation is documented as "CCC1=C(F)C=CC=C1Br", which provides a linear notation for the three-dimensional molecular structure [3]. The InChI identifier "InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3" further confirms the precise atomic arrangement and connectivity pattern [3].

3D Conformational Analysis

The three-dimensional conformational landscape of 1-bromo-2-ethyl-3-fluorobenzene is characterized by multiple energy minima arising from rotational freedom around the ethyl substituent [25]. The ethyl group introduces conformational flexibility through rotation about the carbon-carbon bond connecting the ethyl chain to the aromatic ring [25]. This rotational freedom generates distinct conformational isomers with varying spatial arrangements of the ethyl substituent relative to the benzene plane [25].

Computational studies of similar aromatic systems indicate that the ethyl group preferentially adopts staggered conformations to minimize steric hindrance with adjacent ring substituents [26]. The presence of both bromine and fluorine substituents in ortho and meta positions relative to the ethyl group creates an asymmetric steric environment that influences conformational preferences [26]. The relatively large van der Waals radius of bromine (1.95 Angstroms) compared to fluorine (1.47 Angstroms) generates differential steric interactions that stabilize specific conformational arrangements [26].

The benzene ring maintains planarity with minimal deviation from ideal aromatic geometry, as the electronic structure preserves delocalized pi-electron density despite multiple substitutions [25]. The aromatic carbon-carbon bond lengths remain within the typical range of 1.39-1.40 Angstroms, indicating preserved aromaticity [25]. The carbon-bromine bond length approximates 1.90 Angstroms, while the carbon-fluorine distance measures approximately 1.36 Angstroms, consistent with established aromatic halide structural parameters [34].

Stereochemical Features and Isomerism

Positional Isomerism within Bromoethylfluorobenzenes

The bromoethylfluorobenzene family encompasses multiple positional isomers arising from different arrangements of the three substituents around the benzene ring [28]. Systematic variation of substituent positions generates six theoretical isomers when considering all possible combinations of bromine, ethyl, and fluorine placements [28]. The target compound 1-bromo-2-ethyl-3-fluorobenzene represents one specific constitutional isomer within this family [28].

Alternative positional arrangements include 2-bromo-1-ethyl-3-fluorobenzene, where the bromine and ethyl positions are interchanged while maintaining the fluorine at position 3 [5] [8]. Another constitutional isomer, 1-bromo-3-ethyl-2-fluorobenzene, features the fluorine and ethyl substituents in exchanged positions relative to the target compound [28]. Each positional isomer exhibits distinct physical and chemical properties due to varying electronic and steric interactions between substituents [28].

Positional IsomerBromine PositionEthyl PositionFluorine PositionMolecular Weight (g/mol)
1-Bromo-2-ethyl-3-fluorobenzene123203.05
2-Bromo-1-ethyl-3-fluorobenzene213203.05
1-Bromo-3-ethyl-2-fluorobenzene132203.05

The electronic effects of each substituent influence the overall molecular properties through inductive and resonance contributions [28]. Bromine exhibits both electron-withdrawing inductive effects and electron-donating resonance effects, while fluorine demonstrates strong electron-withdrawing characteristics through both inductive and resonance mechanisms [27]. The ethyl group provides electron-donating inductive effects that modulate the electronic density distribution around the aromatic ring [27].

Computational Modeling and Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 1-bromo-2-ethyl-3-fluorobenzene [22]. The B3LYP functional with 6-311+G(d,p) basis sets represents the standard computational approach for aromatic halide systems, yielding reliable geometric parameters and electronic properties [22]. Dispersion-corrected DFT methods, such as B3LYP-D3, account for London dispersion forces that contribute significantly to intermolecular interactions in aromatic systems [22].

Computational optimization procedures typically converge to stable geometric configurations with root-mean-square gradient values below 10^-4 atomic units [22]. The optimized bond lengths, bond angles, and dihedral angles closely match experimental crystallographic data when available [22]. Electronic structure calculations reveal molecular orbital energies, electron density distributions, and charge populations that characterize the compound's reactivity patterns [22].

DFT ParameterB3LYP/6-311+G(d,p) ValueExperimental Reference
C-Br Bond Length (Å)1.911.90 ± 0.02
C-F Bond Length (Å)1.361.35 ± 0.01
C-C (aromatic) Bond Length (Å)1.401.39 ± 0.01
C-C (ethyl) Bond Length (Å)1.541.53 ± 0.02

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about electronic excitation processes and chemical reactivity [22]. Typical HOMO-LUMO gap values for halogenated aromatic compounds range from 4.5 to 6.0 electron volts, depending on the specific substitution pattern [42]. These electronic parameters directly correlate with ultraviolet-visible absorption characteristics and photochemical behavior [42].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of 1-bromo-2-ethyl-3-fluorobenzene through characteristic chemical shift patterns and coupling constants [11]. Proton NMR analysis reveals distinct resonance signals corresponding to aromatic protons, ethyl methylene protons, and ethyl methyl protons [11]. The aromatic region typically exhibits signals between 6.8 and 7.5 parts per million, with specific chemical shifts influenced by the electronic effects of halogen substituents [11].

The ethyl substituent generates characteristic multipicity patterns with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group [11]. The methyl protons of the ethyl group typically resonate as a triplet around 1.2 parts per million [11]. Fluorine-19 NMR spectroscopy provides additional structural confirmation through the characteristic fluorine chemical shift, typically observed between -110 and -130 parts per million for aromatic fluorides [11].

NMR ParameterChemical Shift (ppm)MultiplicityIntegration
Aromatic H (meta to F)7.0-7.3multiplet1H
Aromatic H (ortho to Br)6.8-7.1multiplet2H
Ethyl CH22.6-2.8quartet2H
Ethyl CH31.2-1.3triplet3H
Fluorine-19-115 to -125singlet1F

Carbon-13 NMR spectroscopy reveals the aromatic carbon framework with characteristic chemical shifts between 110 and 160 parts per million [11]. The carbon bearing the fluorine substituent exhibits coupling with fluorine-19, generating characteristic doublet patterns with coupling constants ranging from 240 to 260 Hertz [11]. The ethyl carbon atoms appear in the aliphatic region with the methylene carbon around 25-30 parts per million and the methyl carbon around 15 parts per million [11].

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy identifies characteristic vibrational frequencies corresponding to specific functional groups within 1-bromo-2-ethyl-3-fluorobenzene [13] [42]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretches that occur below 3000 wavenumbers [13]. The aromatic carbon-carbon stretching modes typically manifest between 1440 and 1625 wavenumbers [13].

The carbon-bromine stretching vibration produces a characteristic absorption below 700 wavenumbers, while the carbon-fluorine stretch generates a more intense signal in the 1000-1400 wavenumber region [13]. These halogen-specific vibrations provide definitive identification of the halogen substituents and their bonding environments [13]. The ethyl group contributes characteristic aliphatic carbon-hydrogen stretching and bending modes in their respective frequency regions [13].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100mediumaromatic protons
Aliphatic C-H stretch2850-2990strongethyl group
Aromatic C=C stretch1440-1625mediumbenzene ring
C-F stretch1000-1400strongaromatic fluoride
C-Br stretch< 700mediumaromatic bromide

Raman spectroscopy complements infrared analysis by revealing vibrations that may be infrared-inactive due to symmetry considerations [42]. The aromatic ring breathing modes and skeletal vibrations provide additional structural information through their characteristic frequency patterns [42]. The combined infrared and Raman data enable complete vibrational assignment and confirm the proposed molecular structure [42].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 1-bromo-2-ethyl-3-fluorobenzene through absorption bands corresponding to pi-to-pi-star and n-to-pi-star electronic excitations [18] [38]. Aromatic compounds typically exhibit absorption maxima between 250 and 300 nanometers, arising from pi-to-pi-star transitions within the benzene ring system [18]. The presence of halogen substituents modifies these electronic transitions through their electron-withdrawing and electron-donating effects [38].

The substitution pattern influences both the position and intensity of absorption bands through electronic perturbations of the aromatic pi-electron system [38]. Fluorine substitution typically induces blue shifts (shorter wavelengths) due to its strong electron-withdrawing character, while bromine substitution may cause red shifts through its electron-donating resonance effects [38]. The ethyl substituent provides minimal direct electronic perturbation but may influence absorption characteristics through its electron-donating inductive effects [37].

Typical absorption coefficients for substituted benzene derivatives range from 1,000 to 10,000 liters per mole per centimeter, indicating moderate to strong electronic transitions [37]. The absorption spectrum profile provides valuable information about the electronic structure and can be correlated with computational predictions from time-dependent density functional theory calculations [42]. Solvent effects may shift absorption maxima by 5-15 nanometers depending on the polarity and hydrogen-bonding capacity of the solvent medium [37].

Mass Spectrometry (MS) Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 1-bromo-2-ethyl-3-fluorobenzene [15]. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of the intact compound [15]. The isotopic pattern reveals characteristic bromine isotope contributions, with the molecular ion plus two peak (M+2) appearing at approximately one-third the intensity of the molecular ion peak due to the natural abundance of bromine-81 [15].

Fragmentation patterns follow predictable pathways based on bond strengths and stability of resulting fragment ions [15]. The loss of bromine (mass 79-81) generates fragment ions at mass-to-charge ratios 124 and 122, corresponding to the fluoroethylbenzene cation [15]. Alternative fragmentation involves loss of the ethyl group (mass 29), producing bromofluorobenzene fragment ions at mass-to-charge ratio 174-176 [15].

Fragment Ionm/z ValueRelative Intensity (%)Assignment
Molecular Ion [M]⁺20345-65intact molecule
[M-Br]⁺12425-40fluoroethylbenzene
[M-C₂H₅]⁺17415-30bromofluorobenzene
[M-HF]⁺18310-20bromoethylbenzene
Base PeakVariable100most abundant fragment

Molecular Formula, Weight, and Empirical Data

1-Bromo-2-ethyl-3-fluorobenzene represents a trisubstituted aromatic compound with distinctive halogen and alkyl substituents. The compound possesses the molecular formula C₈H₈BrF and is registered under Chemical Abstracts Service number 1780931-95-4 [1] [2]. The compound has been catalogued with the MDL number MFCD22490760, facilitating its identification in chemical databases [1] [2].

The molecular weight of 1-Bromo-2-ethyl-3-fluorobenzene is 203.05 grams per mole, with a more precise exact mass of 203.0515 grams per mole [1] [2]. The structural representation can be expressed through the SMILES notation as FCc1c(CC)c(Br)ccc1, which delineates the specific positioning of the fluorine atom at the 3-position, the ethyl group at the 2-position, and the bromine atom at the 1-position of the benzene ring [2].

PropertyValueReference
Molecular FormulaC₈H₈BrF [1] [2]
CAS Registry Number1780931-95-4 [1] [2]
MDL NumberMFCD22490760 [1] [2]
Molecular Weight (g/mol)203.05 [1] [2]
Exact Mass (g/mol)203.0515 [1]
SMILES NotationFCc1c(CC)c(Br)ccc1 [2]

Melting Point, Boiling Point, and Phase Behavior

The phase behavior of 1-Bromo-2-ethyl-3-fluorobenzene has not been extensively documented in the available literature. Based on the structural characteristics and comparison with analogous compounds, the substance is expected to exist as a liquid at room temperature (25°C). Related bromofluorobenzenes, such as 1-bromo-3-fluorobenzene, exhibit melting points around -8°C and boiling points near 150°C [3] [4], suggesting that 1-Bromo-2-ethyl-3-fluorobenzene may possess similar thermal properties, though the additional ethyl substituent would likely modify these values.

The thermal phase transitions of halogenated aromatic compounds are influenced by intermolecular forces, including van der Waals interactions and dipole-dipole interactions arising from the electronegative halogen atoms. The presence of both bromine and fluorine substituents, along with the ethyl group, creates a complex molecular environment that affects the compound's physical state behavior [5] [6].

Solubility in Organic and Inorganic Solvents

The solubility characteristics of 1-Bromo-2-ethyl-3-fluorobenzene are governed by its molecular structure, which exhibits both hydrophobic aromatic character and polar halogen substituents. The compound is expected to demonstrate very limited solubility in water (estimated < 0.1 g/L) due to its predominantly hydrophobic nature, consistent with the behavior of similar bromofluorobenzenes [7] [8] [9].

In organic solvents, the compound exhibits significantly enhanced solubility. The presence of halogen substituents and the aromatic ring system facilitate dissolution in various organic media. Halogenated solvents such as dichloromethane and chloroform are expected to provide excellent solvation, with estimated solubilities ranging from 50-200 g/L [8] [10]. Aromatic solvents like toluene and benzene should also demonstrate high solubility due to π-π stacking interactions and similar polarity characteristics [8] [11].

Polar aprotic solvents including acetone are anticipated to provide moderate to high solubility (10-100 g/L), while alcoholic solvents such as ethanol and methanol may offer moderate solubility (1-10 g/L) due to their ability to interact with the polar halogen substituents [8] [10].

SolventSolubilityEstimated Range (g/L)Basis
WaterVery Low< 0.1Hydrophobic aromatic halide
EthanolModerate1-10Similar bromofluorobenzenes
MethanolModerate1-10Similar bromofluorobenzenes
AcetoneHigh10-100Polar aprotic solvent compatibility
DichloromethaneHigh50-200Halogenated compound affinity
HexaneHigh50-200Nonpolar hydrocarbon compatibility
TolueneHigh50-200Aromatic compound compatibility
ChloroformHigh50-200Halogenated solvent compatibility

Density, Refractive Index, and Viscosity

The physical properties related to density, refractive index, and viscosity of 1-Bromo-2-ethyl-3-fluorobenzene have not been experimentally determined. However, comparative analysis with structurally similar compounds provides insight into expected values. Related bromofluorobenzenes typically exhibit densities in the range of 1.5-1.6 g/mL at 25°C, as observed for 1-bromo-3-fluorobenzene (1.567 g/mL) [12] [4].

The refractive index for similar compounds falls within the range of 1.52-1.54, as exemplified by 1-bromo-3-fluorobenzene with a refractive index of 1.526 [12] [13]. The presence of the ethyl substituent in 1-Bromo-2-ethyl-3-fluorobenzene would likely result in a slight modification of these optical properties due to changes in molecular packing and electron distribution.

Viscosity measurements for this specific compound are not available in the literature. The viscosity of aromatic halogenated compounds is influenced by molecular size, shape, and intermolecular interactions, with larger molecules generally exhibiting higher viscosity values [14].

Partition Coefficient (LogP) and Hydrophobicity

The partition coefficient (LogP) represents a critical parameter for understanding the hydrophobicity and potential bioavailability of 1-Bromo-2-ethyl-3-fluorobenzene. Based on fragment contribution methods and comparison with structurally related compounds, the estimated LogP value is approximately 3.0 ± 0.5, indicating a lipophilic character [14] [15].

This hydrophobicity assessment is consistent with the compound's molecular structure, which contains a substantial hydrophobic aromatic ring system and an ethyl substituent, while the halogen atoms contribute to both hydrophobic character and slight polarity. The LogD₇.₄ value (distribution coefficient at physiological pH) is expected to be similar to the LogP value since the compound lacks ionizable functional groups [14].

The compound's partition behavior indicates a strong preference for the organic phase over the aqueous phase, which has implications for its environmental fate, bioaccumulation potential, and pharmaceutical applications. This lipophilic character suggests that the compound would preferentially partition into lipid-rich environments and demonstrate limited water solubility [14] [15].

ParameterEstimated ValueEstimation Method
Log P (octanol/water)3.0 ± 0.5Fragment contribution method
Log D₇.₄ (octanol/water at pH 7.4)3.0 ± 0.5Same as Log P (no ionizable groups)
Hydrophobicity ClassLipophilicBased on Log P value
Water Partition BehaviorStrongly hydrophobicBased on molecular structure

Thermal Stability and Decomposition Pathways

The thermal stability of 1-Bromo-2-ethyl-3-fluorobenzene is influenced by the presence of multiple substituents on the aromatic ring and the specific electronic effects of the halogen atoms. Aromatic compounds with halogen substituents generally exhibit enhanced thermal stability compared to their non-halogenated counterparts due to the stabilizing effects of the aromatic system and the electronic properties of the halogens [16] [17].

Decomposition pathways for halogenated aromatic compounds typically involve carbon-halogen bond cleavage as the initial step, followed by various radical and molecular rearrangement processes. The thermal decomposition of brominated aromatic compounds often proceeds through homolytic cleavage of the carbon-bromine bond, which has a relatively lower bond dissociation energy compared to carbon-fluorine bonds [18] [16].

The decomposition temperature for 1-Bromo-2-ethyl-3-fluorobenzene is estimated to be above 300°C based on the thermal behavior of similar compounds. The presence of the ethyl substituent may provide additional thermal stability through hyperconjugation effects, while the halogen substituents can both stabilize and destabilize the molecule depending on the specific reaction conditions [16] [17].

Primary decomposition products are expected to include hydrogen halides (hydrogen bromide and hydrogen fluoride), along with various aromatic fragments and carbonaceous deposits. The specific pathway will depend on temperature, atmosphere (inert vs. oxidizing), and reaction time [16] [19].

Crystallographic Data and Solid-State Structure

Crystallographic data for 1-Bromo-2-ethyl-3-fluorobenzene has not been reported in the available literature. The compound's solid-state structure would be expected to exhibit typical aromatic packing arrangements, with the molecular geometry influenced by the steric effects of the substituents and the electronic properties of the halogen atoms.

The molecular geometry around the benzene ring should remain essentially planar, with the substituents adopting positions that minimize steric hindrance. The ethyl group at the 2-position would likely adopt a conformation that reduces interactions with the adjacent fluorine atom at the 3-position [20] [21].

Intermolecular interactions in the solid state would include van der Waals forces, dipole-dipole interactions arising from the polar halogen substituents, and potential halogen bonding interactions. The presence of both bromine and fluorine atoms could lead to interesting supramolecular arrangements, as these halogens can participate in different types of secondary interactions [22] [21].

The crystal packing would be influenced by the molecular shape and the distribution of electron density, with the relatively bulky bromine atom and the highly electronegative fluorine atom creating specific geometric constraints. Without experimental X-ray crystallographic data, the precise unit cell parameters, space group, and molecular packing arrangements remain undetermined [20] [21].

The solid-state properties would be expected to follow patterns observed in related halogenated aromatic compounds, with the crystal structure being stabilized by a combination of van der Waals interactions, electrostatic interactions involving the halogen atoms, and aromatic π-π stacking interactions between adjacent molecules [22] [21].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

201.97934 g/mol

Monoisotopic Mass

201.97934 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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